molecular formula C6H5N3OS B8118250 2-Aminothieno[2,3-d]pyrimidin-4(3H)-one

2-Aminothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B8118250
M. Wt: 167.19 g/mol
InChI Key: TZKXCIKFJQSZHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aminothieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C6H5N3OS and its molecular weight is 167.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Aminothieno[2,3-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Aminothieno[2,3-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Modification

  • A novel synthesis pathway for 2-arylthieno[2,3-d]pyrimidin-4(3H)-ones has been developed, highlighting the versatility and potential for structural modification of this compound (Davoodnia, 2009).
  • The scaffold of 2-aminothieno[3,2-d]pyrimidin-4(3H)-one has been leveraged in the design of new antimalarial series, demonstrating its potential as a core structure for pharmacological innovations (Mustière, 2021).

Biological Applications and Molecular Properties

  • The compound's analogs have shown significant antimicrobial activities, indicating its potential for the development of new antibacterial agents (Kostenko, 2008).
  • Modifications of the 2-aminothieno[2,3-d]pyrimidin-4(3H)-one scaffold have led to derivatives with potent dual inhibitory activities against enzymes like thymidylate synthase and dihydrofolate reductase, underscoring its utility in antitumor and antifungal research (Gangjee, 2008).

Molecular Imaging and Detection

  • A thieno[3,4-d]pyrimidine derivative has been developed for the direct visualization of B-Z DNA transitions, demonstrating the potential of 2-aminothieno[2,3-d]pyrimidin-4(3H)-one derivatives in molecular imaging and diagnostic applications (Park, 2014).

properties

IUPAC Name

2-amino-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3OS/c7-6-8-4(10)3-1-2-11-5(3)9-6/h1-2H,(H3,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKXCIKFJQSZHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=O)NC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminothieno[2,3-d]pyrimidin-4(3H)-one

Synthesis routes and methods

Procedure details

A mixture of ethyl 2-aminothiophene-3-carboxylate (0.5 g, 3.18 mmol), chloroformamidine hydrochloride (0.91 g, 7.95 mmol) and dimethylsulfone (1.50 g, 15.9 mmol) was heated at 120-130° C. for 30 minutes. After cooling down to room temperature, water (10 ml) was added and ammonium hydroxide was used to neutralize the suspension. The solid was filtered off, washed with water and dried. The crude residue was purified by flash chromatography on silica gel (CH2Cl2/MeOH 10:1) to yield the title compound as a white solid (0.24 g, 45%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.91 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
45%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.